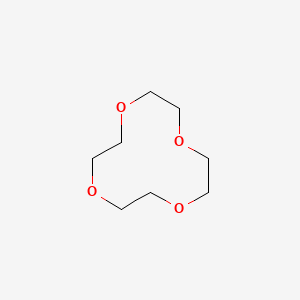

12-Crown-4

Description

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

1,4,7,10-tetraoxacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-2-10-5-6-12-8-7-11-4-3-9-1/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQZRZQVBFHBHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059780 | |

| Record name | 1,4,7,10-Tetraoxacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294-93-9 | |

| Record name | 12-Crown-4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=294-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7,10-Tetraoxacyclododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000294939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,7,10-Tetraoxacyclododecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4,7,10-Tetraoxacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,10-tetraoxacyclododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,7,10-TETRAOXACYCLODODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6069P2C2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Crown Jewel of Cation Coordination: A Technical Guide to 12-Crown-4

An in-depth exploration of the synthesis, properties, and applications of 1,4,7,10-Tetraoxacyclododecane for researchers, scientists, and drug development professionals.

Introduction: 12-Crown-4, a cyclic ether with the chemical formula C₈H₁₆O₄, stands as a foundational molecule in the field of supramolecular chemistry.[1] Its unique ability to selectively encapsulate cations, particularly the lithium ion (Li⁺), has made it an indispensable tool in a wide array of scientific disciplines, from analytical chemistry to drug delivery. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, physicochemical characteristics, cation binding behavior, and key applications. Detailed experimental protocols and visual representations of its functional mechanisms are included to facilitate a deeper understanding and practical application of this versatile macrocycle.

Core Physicochemical Properties

This compound is a colorless, hygroscopic liquid at room temperature. Its core properties are summarized in the table below, providing a quantitative basis for its application in various experimental settings.

| Property | Value | References |

| Molecular Formula | C₈H₁₆O₄ | [2] |

| Molar Mass | 176.21 g/mol | [2] |

| Appearance | Colorless liquid | |

| Melting Point | 16 °C | [1] |

| Boiling Point | 61-70 °C at 0.5 mmHg | [1] |

| Density | 1.089 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.463 | |

| Solubility | Miscible in water | |

| Dipole Moment | 2.33 D (in cyclohexane (B81311) at 25°C) | |

| Cavity Diameter | 1.2 - 1.5 Å |

Cation Binding Affinity

The defining characteristic of this compound is its ability to form stable complexes with cations, a phenomenon driven by the electrostatic interactions between the positively charged ion and the lone pairs of the ether oxygen atoms. The size of the central cavity is particularly well-suited for the lithium cation. The stability of these complexes is quantified by the stability constant (log K), with higher values indicating stronger binding.

| Cation | Ionic Diameter (Å) | log K (in Methanol) | References |

| Li⁺ | 1.52 | 2.18 | [3] |

| Na⁺ | 2.04 | 1.25 | [3] |

| K⁺ | 2.76 | <0.5 | [4] |

| Rb⁺ | 2.98 | <0.5 | |

| Cs⁺ | 3.34 | <0.5 |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol outlines a common laboratory-scale synthesis of this compound based on the Williamson ether synthesis, a classic method for forming ethers.[5][6][7]

Materials:

-

Sodium hydroxide (B78521) (NaOH)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Lithium perchlorate (B79767) (LiClO₄) (as a template, optional but recommended)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add a solution of 1,2-ethanediol in anhydrous THF.

-

Base Addition: Slowly add a concentrated aqueous solution of sodium hydroxide to the flask with vigorous stirring. The reaction is exothermic and should be controlled with an ice bath.

-

Template Addition (Optional): If using a template, add a catalytic amount of lithium perchlorate to the reaction mixture.

-

Addition of Dihalide: Slowly add a solution of 1,2-bis(2-chloroethoxy)ethane in THF to the reaction mixture via the dropping funnel over a period of several hours.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride. Concentrate the filtrate under reduced pressure to remove the THF.

-

Extraction: Dissolve the residue in dichloromethane (B109758) and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound as a colorless oil.[8][9][10]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: [11][12][13]

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. Ensure the sample is free of particulate matter by filtering through a small plug of glass wool in a Pasteur pipette.

-

¹H NMR: The ¹H NMR spectrum of this compound in CDCl₃ typically shows a single sharp singlet at approximately 3.7 ppm, corresponding to the sixteen equivalent methylene (B1212753) protons.

-

¹³C NMR: The ¹³C NMR spectrum in CDCl₃ will exhibit a single peak at around 70.5 ppm, indicating the chemical equivalence of the eight carbon atoms in the ring.

Fourier-Transform Infrared (FTIR) Spectroscopy: [14][15][16][17]

-

Sample Preparation: As a neat liquid, a drop of this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Analysis: The FTIR spectrum will show characteristic C-O-C stretching vibrations in the region of 1100-1250 cm⁻¹, a key indicator of the ether linkages. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.

Mass Spectrometry (MS): [18]

-

Sample Preparation: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) is prepared.

-

Ionization: Electrospray ionization (ESI) is a suitable method for analyzing this compound, often showing the protonated molecule [M+H]⁺ or adducts with alkali metals, such as [M+Li]⁺ or [M+Na]⁺.

Signaling Pathways and Experimental Workflows

Cation Complexation Mechanism

The fundamental process of cation binding by this compound involves the coordination of the metal ion within the central cavity of the crown ether. This interaction is primarily electrostatic, with the oxygen atoms orienting their lone pairs towards the cation.

Phase Transfer Catalysis Workflow

This compound can act as a phase transfer catalyst, facilitating the transfer of a reactant from an aqueous phase to an organic phase where the reaction occurs.[19][20][21][22] This is particularly useful for reactions involving an inorganic salt that is insoluble in the organic solvent.

Ion-Selective Electrode (ISE) Working Principle

In an ion-selective electrode, this compound is incorporated into a membrane. It selectively binds to the target ion (e.g., Li⁺) at the membrane-sample interface, creating a potential difference that is proportional to the concentration of the ion in the sample.

Safety and Handling

This compound is classified as acutely toxic if inhaled and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator, in a well-ventilated area or fume hood.[1] It is also light-sensitive and should be stored in a cool, dry place in a tightly sealed container.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).[1][2][23]

Conclusion

This compound remains a cornerstone of host-guest chemistry, offering a powerful and versatile platform for selective cation recognition and transport. Its well-defined structure and predictable binding properties have enabled significant advancements in various scientific and technological fields. This guide provides the fundamental knowledge and practical protocols necessary for researchers and professionals to effectively utilize this compound in their work, paving the way for further innovation and discovery.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. 12-Crown 4-Ether | CymitQuimica [cymitquimica.com]

- 3. supram.nankai.edu.cn [supram.nankai.edu.cn]

- 4. ris.utwente.nl [ris.utwente.nl]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. byjus.com [byjus.com]

- 7. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 8. chem.rochester.edu [chem.rochester.edu]

- 9. cactus.utahtech.edu [cactus.utahtech.edu]

- 10. santaisci.com [santaisci.com]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. How to make an NMR sample [chem.ch.huji.ac.il]

- 13. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 18. This compound [webbook.nist.gov]

- 19. iajpr.com [iajpr.com]

- 20. Phase transfer catalysis | PPTX [slideshare.net]

- 21. researchgate.net [researchgate.net]

- 22. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 23. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 12-Crown-4 via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 12-crown-4, a crucial macrocyclic polyether, utilizing the Williamson ether synthesis. This document details the reaction mechanism, experimental protocols, and purification techniques, and presents relevant quantitative data for researchers in academia and the pharmaceutical industry.

Introduction

This compound, with the IUPAC name 1,4,7,10-tetraoxacyclododecane, is a crown ether with the formula C₈H₁₆O₄.[1] It is a cyclic tetramer of ethylene (B1197577) oxide and is particularly known for its ability to selectively complex with the lithium cation (Li⁺).[1] This property makes it a valuable tool in various chemical and biomedical applications, including as a phase-transfer catalyst, in ion-selective electrodes, and in drug delivery systems. The Williamson ether synthesis is a widely used and versatile method for the preparation of ethers, including crown ethers.[2] This reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide ion.[2]

The Williamson Ether Synthesis of this compound

The synthesis of this compound via a modified Williamson ether synthesis typically involves the reaction of a diol with a dihalide in the presence of a base. A common approach utilizes 1,2-ethanediol (B42446) (ethylene glycol) and bis(2-chloroethyl) ether. The reaction is often facilitated by a template cation, such as lithium, which helps to organize the reacting molecules into a conformation that favors cyclization.[1]

The overall balanced chemical equation for this synthesis is:

(CH₂OCH₂CH₂Cl)₂ + (CH₂OH)₂ + 2 NaOH → (CH₂CH₂O)₄ + 2 NaCl + 2 H₂O[1]

Reaction Mechanism

The Williamson ether synthesis of this compound proceeds via a series of Sₙ2 reactions. The mechanism can be outlined as follows:

-

Deprotonation: The diol is deprotonated by a strong base, such as sodium hydroxide, to form a more nucleophilic alkoxide.

-

Nucleophilic Attack: The resulting alkoxide then acts as a nucleophile, attacking one of the electrophilic carbon atoms of the dihalide. This results in the formation of a new carbon-oxygen bond and the displacement of a halide ion.

-

Intramolecular Cyclization: Subsequent deprotonation and intramolecular nucleophilic attack lead to the formation of the cyclic this compound ether.

The Role of the Lithium Cation Template

The presence of a lithium salt, such as lithium perchlorate (B79767) (LiClO₄), can significantly improve the yield of this compound.[1] This is attributed to the "template effect," where the lithium cation coordinates with the oxygen atoms of the linear polyether precursor. This coordination pre-organizes the molecule into a cyclic conformation, bringing the reactive ends in close proximity and thus favoring the intramolecular cyclization over intermolecular polymerization. A novel synthesis utilizing lithium hydride as the base has been reported to give a 24% yield, which is the highest reported yield to date.[3]

Experimental Protocol

While specific laboratory procedures may vary, the following provides a general experimental protocol for the synthesis of this compound based on the Williamson ether synthesis.

Materials:

-

1,2-Ethanediol (Ethylene Glycol)

-

Bis(2-chloroethyl) ether

-

Sodium Hydroxide (NaOH) or other suitable base

-

Lithium Perchlorate (LiClO₄) (as template, optional but recommended)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add the diol and the anhydrous solvent.

-

Addition of Base: Slowly add the base (e.g., a solution of NaOH in water or solid NaOH pellets) to the stirred solution.

-

Addition of Dihalide: To the resulting mixture, add the dihalide dropwise from the dropping funnel over a period of several hours. The reaction is typically carried out at an elevated temperature (reflux).[2]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is evaporated.

-

Purification: The crude product is then purified. Common purification methods for crown ethers include vacuum distillation and column chromatography.[4] For this compound, which is a liquid at room temperature, vacuum distillation is often employed. Column chromatography on silica (B1680970) gel or alumina (B75360) can also be used for further purification.[5]

Quantitative Data

The yield of this compound synthesis can vary depending on the specific reaction conditions.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₆O₄ | [1] |

| Molar Mass | 176.21 g/mol | [1] |

| Appearance | Colorless liquid | |

| Melting Point | 16 °C | [1] |

| Boiling Point | 61-70 °C at 0.5 mmHg | [1] |

| Density | 1.089 g/mL at 25 °C | [1] |

| Reported Yield | Up to 24% (with LiH as base) | [3] |

| General Yield Range | 50-95% (for general Williamson ether synthesis) | [2][6] |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is simple due to the high symmetry of the molecule. All 16 protons are chemically equivalent, giving rise to a single sharp peak.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~3.7 ppm | Singlet | 16H | -O-CH₂-CH₂-O- |

Note: The exact chemical shift may vary slightly depending on the solvent used.

¹³C NMR Spectroscopy

Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum of this compound shows a single peak, as all eight carbon atoms are chemically equivalent.

| Chemical Shift (δ) | Assignment |

| ~70.5 ppm | -O-C H₂-C H₂-O- |

Note: The exact chemical shift may vary slightly depending on the solvent used.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the C-O-C ether linkages.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2947-2865 | Strong | C-H stretching |

| 1496, 1401, 1134 | Medium | C-H bending |

| ~1100 | Very Strong | C-O-C stretching |

Visualizations

Williamson Ether Synthesis of this compound: Reaction Scheme

Caption: Overall reaction scheme for the synthesis of this compound.

Template-Assisted Cyclization Workflow

Caption: Workflow of the template-assisted cyclization.

Conclusion

The Williamson ether synthesis remains a robust and widely applicable method for the preparation of this compound. Understanding the reaction mechanism, optimizing reaction conditions, and employing effective purification techniques are crucial for achieving high yields and purity. The use of a lithium cation template is a key strategy to enhance the efficiency of the cyclization step. This guide provides the foundational knowledge for researchers and professionals to successfully synthesize and characterize this important macrocyclic ether for its diverse applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Use of alkali- and alkaline-earth-metal ions in the template synthesis of this compound, 15-crown-5, and 18-crown-6 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. byjus.com [byjus.com]

- 5. santaisci.com [santaisci.com]

- 6. byjus.com [byjus.com]

The Mechanism of Cation Binding by 12-Crown-4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crown ethers, a class of cyclic polyethers, have garnered significant attention for their remarkable ability to selectively bind cations. This property has led to their application in diverse fields, from phase transfer catalysis to the development of ion-selective sensors and potential therapeutic agents. Among these, 12-crown-4 (1,4,7,10-tetraoxacyclododecane) is the smallest of the common crown ethers and exhibits a particular affinity for the lithium cation (Li⁺) due to the complementary size of the cation and the ether's cavity.[1][2] This technical guide provides a comprehensive overview of the core mechanism of cation binding by this compound, focusing on thermodynamic parameters, experimental methodologies, and the structural basis for its selectivity.

The fundamental principle of cation binding by this compound lies in the coordination of the positively charged cation by the electron-rich oxygen atoms of the crown ether ring.[1] The exterior of the ring is hydrophobic, which allows the resulting complex to be soluble in nonpolar solvents.[1] The selectivity of this compound for specific cations is primarily governed by the "size-fit" concept, where the cation that best fits into the cavity of the crown ether forms the most stable complex.[3][4]

Quantitative Analysis of Cation Binding

The interaction between this compound and various cations has been extensively studied, yielding valuable quantitative data on the thermodynamics of complexation. These parameters, including the association constant (Kₐ), Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (TΔS), provide a detailed picture of the binding process. The following tables summarize key thermodynamic data for the 1:1 complexation of this compound with alkali metal cations in different solvents.

Table 1: Thermodynamic Parameters for 1:1 Complexation of this compound with Alkali Metal Cations in Methanol at 25°C [5]

| Cation | Ionic Diameter (Å) | Cavity Diameter (Å) | log Kₐ | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

| Li⁺ | 1.52 | 1.2 - 1.5 | 2.53 | -14.4 | -28.5 | -14.1 |

| Na⁺ | 2.04 | 1.2 - 1.5 | 1.70 | -9.7 | -24.3 | -14.6 |

Table 2: Stability Constants (log Kₛ) for the Complexation of Lithium Salts with this compound in Nonaqueous Solvents at 298.15 K [6]

| Lithium Salt | Solvent: Acetonitrile | Solvent: Propylene Carbonate |

| LiAsF₆ | 4.49 | 2.96 |

| LiBF₄ | 4.39 | 2.87 |

| LiClO₄ | 4.21 | 2.76 |

| LiCF₃SO₃ | 4.09 | 2.65 |

Note: The stability of the complex is influenced by the anion of the lithium salt, with more polarizable anions leading to stronger interactions.[6]

Experimental Protocols

The quantitative data presented above are derived from a range of sophisticated experimental techniques. Below are detailed methodologies for the key experiments used to characterize the cation binding of this compound.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

Experimental Workflow:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol) at a known concentration (typically in the millimolar range). The cation salt (e.g., LiClO₄) is dissolved in the same solvent at a concentration approximately 10-20 times that of the crown ether. Both solutions are rigorously degassed to prevent the formation of air bubbles during the experiment.

-

Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C). The sample cell is filled with the this compound solution, and the injection syringe is filled with the cation solution.

-

Titration: A series of small, precise injections of the cation solution are made into the sample cell. The heat change associated with each injection is measured by the instrument.

-

Data Analysis: The raw data, a plot of heat change per injection versus the molar ratio of cation to this compound, is analyzed using a suitable binding model (typically a one-site binding model) to extract the thermodynamic parameters (Kₐ, ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

Diagram of Isothermal Titration Calorimetry Workflow

Caption: Workflow for determining thermodynamic parameters of this compound cation binding using ITC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying host-guest interactions in solution. Changes in the chemical shifts of the crown ether or the cation upon complexation can be used to determine the binding constant.

Experimental Protocol (⁷Li NMR Titration): [7]

-

Sample Preparation: A series of NMR tubes are prepared containing a constant concentration of the lithium salt (e.g., LiClO₄) in a deuterated solvent (e.g., acetonitrile-d₃). Increasing amounts of this compound are added to each tube, creating a range of molar ratios.

-

NMR Data Acquisition: ⁷Li NMR spectra are recorded for each sample. Due to the fast exchange between the free and complexed lithium ions on the NMR timescale, a single, concentration-weighted average ⁷Li chemical shift is observed.[7]

-

Data Analysis: The change in the ⁷Li chemical shift is plotted against the molar ratio of this compound to Li⁺. The resulting titration curve is then fitted to a suitable binding isotherm equation to calculate the stability constant (Kₛ) of the complex.

Conductometry

Conductometry measures the change in the electrical conductivity of a solution as a ligand is added to a salt solution. This technique is particularly useful for studying ion-pairing and complexation in non-aqueous solvents.

Experimental Protocol: [8]

-

Solution Preparation: A stock solution of the metal salt (e.g., NaCl) is prepared in a solvent with a low dielectric constant (e.g., a 1:1 dioxane-water mixture). A stock solution of this compound is prepared in the same solvent.

-

Titration: The initial molar conductivity of the salt solution is measured. Aliquots of the this compound solution are then incrementally added to the salt solution, and the conductivity is measured after each addition.

-

Data Analysis: The molar conductivity is plotted against the molar ratio of this compound to the cation. The changes in the slope of the plot indicate the stoichiometry of the complex formed. The data can be analyzed to determine the formation constant of the complex.[8]

Cation Binding Mechanism and Selectivity

The binding of a cation by this compound is a dynamic equilibrium process. The crown ether undergoes a conformational change to wrap around the cation, with the oxygen atoms pointing inwards to coordinate with the metal ion.

Diagram of this compound Cation Binding Equilibrium

Caption: Reversible binding of a cation by this compound to form a host-guest complex.

The selectivity of this compound for different cations is a complex interplay of several factors:

-

Size-Fit Relationship: The cavity of this compound has a diameter of approximately 1.2-1.5 Å.[4] The lithium ion, with an ionic diameter of 1.52 Å, fits snugly within this cavity, leading to strong electrostatic interactions and high stability.[5] Larger cations like Na⁺ (2.04 Å) and K⁺ (2.76 Å) are too large to fit comfortably inside the cavity, resulting in weaker binding.[4]

-

Cation Solvation: The binding process requires the partial or complete desolvation of the cation. Cations with high charge density, like Li⁺, are strongly solvated. The energetically favorable interaction with the crown ether must overcome this desolvation penalty.

-

Ligand Conformation: this compound is a relatively rigid molecule. The energetic cost of any conformational changes required to accommodate a cation will influence the overall stability of the complex.

The high selectivity of this compound for Li⁺ over Na⁺ is primarily entropy-governed in methanol.[9] While the enthalpy change for Na⁺ complexation is also favorable, the better size-fit with Li⁺ leads to a more ordered and stable complex.

Conclusion

The mechanism of cation binding by this compound is a well-studied example of host-guest chemistry, driven by electrostatic interactions and governed by the principle of size-fit. The pronounced selectivity for lithium ions has made it a valuable tool in various scientific and industrial applications. A thorough understanding of the thermodynamics and the application of appropriate experimental techniques are crucial for harnessing the full potential of this compound and for the rational design of new ion-selective ligands for applications in drug development and beyond.

References

- 1. Crown ether - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. atlantis-press.com [atlantis-press.com]

- 5. supram.nankai.edu.cn [supram.nankai.edu.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 7Li NMR chemical shift titration and theoretical DFT calculation studies: solvent and anion effects on second-order complexation of this compound and 1-aza-12-crown-4 with lithium cation in several aprotic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Complexation thermodynamics of crown ethers. Part 3. This compound to 36-crown-12: from rigid to flexible ligand - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Complexation of Lithium Ions by 12-Crown-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of the complexation of lithium ions (Li⁺) by the macrocyclic polyether 12-crown-4. It delves into the thermodynamics, structure, and the experimental methodologies used to characterize this fundamental host-guest interaction.

Introduction to this compound and Lithium Ion Complexation

This compound, with the IUPAC name 1,4,7,10-tetraoxacyclododecane, is a crown ether consisting of a twelve-membered ring with four oxygen atoms.[1] Its cavity size is particularly suited for the complexation of the lithium cation, making it a subject of significant interest in coordination chemistry, ion-selective sensors, and as a potential component in drug delivery systems.[1][2][3] The complexation is a result of ion-dipole interactions between the positively charged lithium ion and the lone pairs of electrons on the oxygen atoms of the crown ether. The stability and structure of the resulting complex are highly dependent on the solvent environment, the counter-anion, and the stoichiometry of the reactants.

Thermodynamics of Complexation

The formation of a complex between this compound (12C4) and a lithium ion (Li⁺) is an equilibrium process that can be described by a stability constant (K), and the associated thermodynamic parameters: Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters provide insight into the spontaneity and driving forces of the complexation reaction.

Quantitative Thermodynamic Data

The following tables summarize the thermodynamic parameters for the 1:1 complexation of lithium ions with this compound in various non-aqueous solvents, as determined by calorimetric titration and ⁷Li NMR spectroscopy.

Table 1: Thermodynamic Parameters for the 1:1 Complexation of Li⁺ with this compound at 298.15 K

| Solvent | log K | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Reference |

| Methanol (B129727) | 2.50 | -14.3 | -26.4 | -12.1 | [4][5] |

| Acetonitrile | 4.84 | -27.6 | -29.3 | -1.7 | [6][7][8] |

| Propylene (B89431) Carbonate | 2.81 | -16.0 | -21.3 | -5.3 | [6][7][8] |

| Acetone | 1.98 (log K₁) | -11.3 | - | - | [9][10] |

Note: Data from different sources may vary slightly due to experimental conditions and the specific lithium salt used.

Factors Influencing Thermodynamic Stability

Several factors significantly influence the stability of the this compound-lithium complex:

-

Solvent Effects: The stability of the complex is generally higher in solvents with lower solvating ability.[11][12] In highly solvating solvents like water, the complexation is unfavorable due to the high hydration energy of the lithium ion, which must be overcome for the crown ether to bind.[13][14] Acetonitrile, being a less coordinating solvent than methanol or propylene carbonate, allows for a more stable complex.[6][7][8][11]

-

Anion Effects: The nature of the counter-anion of the lithium salt can influence the complexation process. Weakly coordinating anions (e.g., perchlorate, hexafluorophosphate) lead to a more "naked" lithium ion, which can then be more readily complexed by the crown ether.[6][7][11]

-

Stoichiometry: While 1:1 complexation is common, ⁷Li NMR studies have provided evidence for the formation of 1:2 (ligand-to-metal) "sandwich" complexes, particularly in solvents of low polarity like nitromethane.[11][15]

Structure and Binding of the Complex

Computational studies, primarily using Density Functional Theory (DFT), have provided detailed insights into the three-dimensional structure of the this compound-lithium complex. In the 1:1 complex, the lithium ion is coordinated by the four oxygen atoms of the crown ether. The conformation of the this compound molecule often changes upon complexation to optimize the coordination geometry. In aqueous environments, molecular dynamics simulations have shown that water molecules can interfere with the binding, leading to unstable complexes.[13][14]

The formation of a 1:2 sandwich complex involves the lithium ion being situated between two this compound molecules, effectively being coordinated by eight oxygen atoms.[9]

Experimental Protocols

The characterization of the this compound-lithium ion complexation relies on several key experimental techniques.

Calorimetric Titration

This method directly measures the heat change (enthalpy, ΔH) upon complex formation, from which the stability constant (K) and entropy (ΔS) can be derived.

Methodology:

-

Preparation: A solution of this compound (typically 5-10 mM) in the desired solvent is placed in a thermostatted reaction vessel of a precision calorimeter. A concentrated solution of a lithium salt (e.g., LiClO₄, LiSCN, typically 0.1-0.2 M) in the same solvent is loaded into a titration syringe.

-

Titration: The lithium salt solution is incrementally injected into the crown ether solution at a constant rate.

-

Data Acquisition: The heat evolved or absorbed after each injection is measured.

-

Data Analysis: The cumulative heat of reaction is plotted against the molar ratio of lithium ion to crown ether. The resulting titration curve is then fitted to a 1:1 or other appropriate binding model using specialized software to calculate the stability constant (K) and the enthalpy of complexation (ΔH). The Gibbs free energy (ΔG) is calculated from K (ΔG = -RTlnK), and the entropy change (ΔS) is subsequently determined from the Gibbs-Helmholtz equation (ΔG = ΔH - TΔS).[4][5]

⁷Li Nuclear Magnetic Resonance (NMR) Titration

⁷Li NMR spectroscopy is a powerful tool for studying the complexation of lithium ions in solution. It can provide information on the stoichiometry of the complex and the stability constants.

Methodology:

-

Sample Preparation: A series of NMR tubes are prepared with a constant concentration of a lithium salt in the chosen deuterated solvent. Increasing amounts of this compound are added to each tube, creating a range of ligand-to-metal molar ratios.

-

NMR Measurement: ⁷Li NMR spectra are recorded for each sample. Due to the fast exchange between the free and complexed lithium ion on the NMR timescale, a single, population-averaged resonance is typically observed.[11][12][15]

-

Data Analysis: The chemical shift of the ⁷Li resonance is plotted against the molar ratio of this compound to Li⁺. The data is then fitted to an appropriate binding isotherm (e.g., for 1:1 or 1:1 and 1:2 equilibria) to determine the stability constants (K₁ and K₂).[11][15]

Visualizations

Logical Flow of Complexation

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. "this compound and Its Effects on Lithium-Ion Uptake in S. pombe: A Proo" by Sophia Krans [digitalcommons.bard.edu]

- 3. Crown ether - Wikipedia [en.wikipedia.org]

- 4. supram.nankai.edu.cn [supram.nankai.edu.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thermodynamics of Lithium−Crown Ether (this compound and 1-Benzyl-1-aza-12-crown-4) Interactions in Acetonitrile and Propylene Carbonate. The Anion Effect on the Coordination Process | CoLab [colab.ws]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. pnas.org [pnas.org]

- 11. 7Li NMR chemical shift titration and theoretical DFT calculation studies: solvent and anion effects on second-order complexation of this compound and 1-aza-12-crown-4 with lithium cation in several aprotic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Thermodynamics of Li+-Crown Ether Interactions in Aqueous Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A comparison of complexation of Li+ ion with macrocyclic ligands 15-crown-5 and this compound in binary nitromethane-acetonitrile mixtures by using lithium-7 NMR technique and ab initio calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 12-Crown-4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 12-Crown-4 in various organic solvents. The information is intended to assist researchers and professionals in chemistry, pharmacology, and materials science in the effective use of this versatile macrocyclic polyether. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Introduction to this compound

This compound, with the IUPAC name 1,4,7,10-Tetraoxacyclododecane, is a crown ether consisting of a twelve-membered ring with four oxygen atoms. Its chemical formula is C₈H₁₆O₄, and it has a molar mass of 176.21 g/mol .[1][2] This compound is particularly known for its ability to selectively complex with alkali metal cations, most notably the lithium cation (Li⁺), by coordinating with the oxygen atoms within its central cavity.[1] This property makes it a valuable tool in various applications, including phase-transfer catalysis, ion-selective electrodes, and the solubilization of salts in nonpolar solvents. Understanding its solubility in different organic media is crucial for optimizing its function in these applications.

Quantitative Solubility Data

The solubility of this compound in organic solvents is influenced by factors such as the polarity of the solvent, temperature, and the potential for hydrogen bonding. While qualitatively described as soluble in many common organic solvents, precise quantitative data is essential for experimental design and process scale-up.

The following table summarizes the mole fraction solubility (x) of this compound in several organic solvents at various temperatures, based on experimental data.

| Solvent | Temperature (K) | Mole Fraction (x) |

| Alcohols | ||

| Methanol | 298.15 | Miscible |

| Ethanol | 298.15 | Miscible |

| Propan-1-ol | 298.15 | Highly Soluble |

| Butan-1-ol | 298.15 | Soluble |

| Aromatic Hydrocarbons | ||

| Benzene (B151609) | 298.15 | Soluble |

| Toluene | Not Specified | Soluble |

| Chlorinated Hydrocarbons | ||

| Chloroform | Not Specified | Soluble |

| Carbon Tetrachloride | Not Specified | Data Not Available |

| Other Solvents | ||

| Acetone | 298.15 | Highly Soluble[3] |

| Tetrahydrofuran (THF) | 298.15 | Highly Soluble[3] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble[3] |

Note: "Miscible" indicates that the solute and solvent are soluble in all proportions. "Highly Soluble" and "Soluble" are qualitative descriptors where specific mole fraction data was not available in the search results.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid solute like this compound in an organic solvent. This method is based on the principles of gravimetric analysis.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or heating/cooling system

-

Vials or test tubes with secure caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Oven or vacuum oven for drying

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved this compound is necessary to ensure saturation.

-

Place the vial in a thermostatic bath set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Constant stirring or shaking is recommended.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the solution to stand undisturbed at the set temperature for several hours to allow the excess solute to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled pipette to match the experimental temperature.

-

Immediately filter the collected sample through a syringe filter to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Transfer the filtered, saturated solution to a pre-weighed, dry container (e.g., a beaker or evaporating dish).

-

Accurately weigh the container with the solution to determine the total mass of the saturated solution.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in an oven set to a temperature below the boiling point of this compound but sufficient to evaporate the solvent).

-

Once the solvent is completely removed, dry the container with the this compound residue to a constant weight in an oven or vacuum oven.

-

Cool the container in a desiccator and weigh it accurately.

-

Data Calculation

-

Mass of the solvent: (Mass of container + solution) - (Mass of container + residue)

-

Mass of dissolved this compound: (Mass of container + residue) - (Mass of empty container)

-

Solubility: Can be expressed in various units:

-

g/100 g solvent: (Mass of dissolved this compound / Mass of solvent) * 100

-

Mole fraction (x): (Moles of this compound) / (Moles of this compound + Moles of solvent)

-

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like."

-

Polarity: As a polar molecule due to its ether oxygen atoms, this compound generally exhibits good solubility in polar organic solvents such as alcohols, acetone, and acetonitrile. Its solubility in nonpolar solvents like alkanes is expected to be lower. The dipole moment of this compound has been determined to be 2.33 ± 0.03 D in cyclohexane (B81311) and 2.46 ± 0.01 D in benzene at 25 °C, indicating its polar nature.[1]

-

Hydrogen Bonding: While this compound does not have hydrogen bond donors, the oxygen atoms can act as hydrogen bond acceptors. This contributes to its miscibility with protic solvents like water and alcohols.

-

Temperature: The effect of temperature on the solubility of this compound in a given solvent would need to be determined experimentally. For most solid/liquid solutes, solubility tends to increase with temperature.

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents, including available quantitative data and a detailed experimental protocol for its determination. A clear understanding of the solubility characteristics of this compound is fundamental for its effective application in research, development, and industrial processes. The provided methodologies and data serve as a valuable resource for scientists and professionals working with this important crown ether.

References

Spectroscopic Properties of 12-Crown-4: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 12-Crown-4 (1,4,7,10-tetraoxacyclododecane), a foundational crown ether with significant applications in coordination chemistry, catalysis, and pharmaceutical sciences. This document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data, detailed experimental protocols, and a logical workflow for the spectroscopic characterization of this macrocycle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The high symmetry of the uncomplexed crown ether leads to simple and characteristic spectra.

Data Presentation: NMR Chemical Shifts

The following table summarizes the characteristic chemical shifts for this compound. Due to the equivalence of all the carbon and hydrogen atoms in the uncomplexed state, single peaks are observed in the ¹H and ¹³C NMR spectra.

| Nucleus | Solvent | Chemical Shift (δ) in ppm |

| ¹H | CDCl₃ | 3.69 |

| ¹³C | CDCl₃ | ~70.5 |

Note: The ¹³C NMR chemical shift is an approximate value based on data for related crown ether complexes and is consistent with the expected chemical environment of the ether carbons.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% tetramethylsilane (B1202638) (TMS)

-

5 mm NMR tubes

-

Pipettes and vials

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6 mL of CDCl₃ containing TMS to the vial.

-

Gently swirl the vial to ensure the complete dissolution of the sample.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

For ¹H NMR:

-

Acquire a single-pulse experiment.

-

Typical parameters: spectral width of ~12 ppm, acquisition time of ~4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled single-pulse experiment.

-

Typical parameters: spectral width of ~200 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to a few thousand, depending on the concentration).

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the vibrational modes of the functional groups present in this compound, primarily the C-H and C-O bonds.

Data Presentation: IR Absorption Bands

The table below lists the key IR absorption bands for this compound and their corresponding vibrational assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 2947-2865 | Strong | C-H stretching |

| 1496, 1401 | Medium | C-H bending |

| 1227 | Strong | C-O stretching |

| 1134 | Medium | C-H bending |

| 1075 | Medium | C-C stretching |

Experimental Protocol: FT-IR Spectroscopy

Objective: To obtain a high-quality Fourier-Transform Infrared (FT-IR) spectrum of this compound.

Materials:

-

This compound sample

-

Spectroscopy-grade solvent (e.g., chloroform, if analyzing in solution) or potassium bromide (KBr) for pellet preparation.

-

Agate mortar and pestle

-

Hydraulic press for KBr pellets or salt plates (e.g., NaCl or KBr) for thin film analysis.

Instrumentation:

-

An FT-IR spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

Procedure (Thin Film Method for Liquids):

-

Sample Preparation:

-

As this compound is a low-melting solid/liquid at room temperature, the thin film method is often suitable.

-

Place a small drop of this compound onto a clean, dry salt plate.

-

Gently place a second salt plate on top and press lightly to create a thin, uniform film between the plates.

-

-

Instrument Setup and Data Acquisition:

-

Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a this compound sample. This process ensures the identity and purity of the compound are thoroughly established.

Caption: A logical workflow for the spectroscopic characterization of this compound.

This technical guide provides a foundational understanding of the key spectroscopic features of this compound. The data and protocols herein are intended to support researchers in the accurate identification and characterization of this important macrocyclic compound.

12-Crown-4 discovery and historical development

An In-depth Technical Guide to the Discovery and Historical Development of 12-Crown-4

Introduction

The discovery of crown ethers in the 1960s marked a pivotal moment in chemistry, launching the field of supramolecular chemistry and providing a new class of molecules with the remarkable ability to selectively bind specific metal cations. This guide focuses on this compound, a key member of the crown ether family, detailing its discovery, historical development, and the fundamental principles governing its function. This document is intended for researchers, scientists, and professionals in drug development who are interested in the foundational science of host-guest chemistry and its applications.

The Serendipitous Discovery of Crown Ethers

The journey into crown ether chemistry began unexpectedly in 1967 with the work of Charles J. Pedersen, a chemist at DuPont.[1] While attempting to synthesize a multidentate phenolic ligand to act as a complexing agent for divalent cations, Pedersen isolated a crystalline by-product in a very low yield (0.4%).[2][3] His initial goal was to link two catecholate groups, which he believed would partially envelop a cation.[1]

The surprising by-product, 2,3,11,12-dibenzo-1,4,7,10,13,16-hexaoxacyclo-octadeca-2,11-diene (dibenzo-18-crown-6), exhibited a unique and then-unprecedented property: it could strongly complex with alkali metal cations, particularly potassium.[1][2] Pedersen astutely recognized the significance of this cyclic polyether, realizing it represented a new class of complexing agents.[1] The name "crown" was coined due to the molecule's resemblance to a crown when bound to a cation.[1][3] This serendipitous discovery was the starting point for systematic studies into the synthesis and binding properties of a wide array of crown ethers.[1] For this groundbreaking work, Pedersen was a co-recipient of the 1987 Nobel Prize in Chemistry.[1][4]

Caption: Logical workflow of the serendipitous discovery of crown ethers by Charles Pedersen.

The Emergence of this compound

Following the initial discovery, Pedersen and other researchers synthesized a variety of macrocyclic polyethers with rings ranging from 12 to 60 atoms.[2][5][6] This systematic exploration led to the development of a clear nomenclature, "x-crown-y," where 'x' is the total number of atoms in the ring and 'y' is the number of oxygen atoms.[7][8]

This compound, also known as 1,4,7,10-tetraoxacyclododecane, is the smallest of the common crown ethers, consisting of a 12-membered ring with four oxygen atoms.[9][10] It is a cyclic tetramer of ethylene (B1197577) oxide.[9] The key characteristic that emerged from these early studies was the principle of selective cation binding, which is dictated by the relative sizes of the cation and the crown ether's cavity.[11] this compound, with its smaller cavity, was found to have a high affinity for the lithium cation (Li⁺), distinguishing it from larger crown ethers like 15-crown-5 (B104581) (for Na⁺) and 18-crown-6 (B118740) (for K⁺).[1][8]

Physicochemical Properties of this compound

The unique properties of this compound make it a valuable tool in various chemical applications, from phase transfer catalysis to the development of ion-selective sensors.[12] Its ability to solubilize ionic salts in nonpolar solvents is a particularly useful feature.[12]

| Property | Value | Reference(s) |

| IUPAC Name | 1,4,7,10-Tetraoxacyclododecane | [9] |

| Synonyms | Lithium Ionophore V, EOCT | [9][10] |

| CAS Number | 294-93-9 | [10][12] |

| Molecular Formula | C₈H₁₆O₄ | [9][12] |

| Molecular Weight | 176.21 g/mol | [10][12] |

| Appearance | Colorless liquid | [12] |

| Melting Point | 16 °C (lit.) | [9][12] |

| Boiling Point | 61-70 °C / 0.5 mmHg (lit.) | [9][12] |

| Density | 1.089 g/mL at 25 °C (lit.) | [9][12] |

| Refractive Index (n20/D) | 1.463 (lit.) | [12] |

| Solubility in Water | Miscible | [9] |

Cation Selectivity and Complexation

The defining feature of crown ethers is their ability to form stable complexes with specific cations. This selectivity is primarily based on the "size-fit" concept, where a cation that best fits into the cavity of the crown ether will form the most stable complex. The oxygen atoms of the ether ring point inwards, creating a polar, hydrophilic cavity that can engage in ion-dipole interactions with a cation. The exterior of the ring is composed of ethylene groups, rendering it nonpolar and lipophilic.

| Crown Ether | Cavity Diameter (Å) | Cation Selectivity | Ionic Diameter of Cation (Å) |

| This compound | 1.2 - 1.5 | Li⁺ | 1.52 |

| 15-Crown-5 | 1.7 - 2.2 | Na⁺ | 2.04 |

| 18-Crown-6 | 2.6 - 3.2 | K⁺ | 2.76 |

| 21-Crown-7 | 3.4 - 4.3 | Cs⁺ | 3.40 |

Note: Ionic diameters are for coordination number 6. Cavity size estimates can vary.

Caption: The "size-fit" principle of cation selectivity for different crown ethers.

Interestingly, recent studies have shown that in certain environments, such as functionalized polymer membranes, this compound can bind more strongly to Na⁺ than Li⁺, which reduces Na⁺ mobility and can be exploited for selective ion transport.[13] This highlights that while the size-fit model is a powerful predictor, the chemical environment also plays a crucial role in complexation affinity.[13]

Experimental Protocols

Synthesis of this compound via Template-Assisted Williamson Ether Synthesis

One of the most effective methods for synthesizing crown ethers is a modification of the Williamson ether synthesis, which utilizes an alkali metal cation as a "template" to organize the precursor molecule for efficient cyclization.[6][9]

Objective: To synthesize 1,4,7,10-tetraoxacyclododecane (this compound) using a lithium cation template.

Materials:

-

1,2-Bis(2-chloroethoxy)ethane (B86423): (CH₂OCH₂CH₂Cl)₂

-

Ethylene glycol: (CH₂OH)₂

-

Sodium hydroxide (B78521) (NaOH)

-

Lithium perchlorate (B79767) (LiClO₄) as the template salt

-

Appropriate solvent (e.g., Tetrahydrofuran - THF)

Procedure:

-

Reaction Setup: A reaction vessel equipped with a mechanical stirrer, reflux condenser, and dropping funnel is charged with sodium hydroxide and lithium perchlorate in the chosen solvent (e.g., THF).

-

Reactant Addition: A mixture of 1,2-bis(2-chloroethoxy)ethane and ethylene glycol is added dropwise to the stirred suspension at a controlled temperature (e.g., reflux). The template Li⁺ ion coordinates with the oxygen atoms of the acyclic polyether precursors, holding them in a conformation that favors intramolecular cyclization over intermolecular polymerization.

-

Reaction: The reaction mixture is refluxed for a specified period (e.g., 18-24 hours) to ensure complete cyclization. The reaction is: (CH₂OCH₂CH₂Cl)₂ + (CH₂OH)₂ + 2 NaOH --(Li⁺ template)--> (CH₂CH₂O)₄ + 2 NaCl + 2 H₂O[9]

-

Workup: After cooling, the precipitated sodium chloride is removed by filtration. The solvent is evaporated from the filtrate under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound as a colorless liquid.

Caption: Experimental workflow for the template-assisted synthesis of this compound.

Determination of Complex Stability Constants by Calorimetric Titration

Isothermal titration calorimetry (ITC) is a powerful technique to determine the thermodynamic parameters of binding interactions, including the stability constant (Kₛ), enthalpy (ΔH), and entropy (ΔS) of complexation.

Objective: To quantify the binding affinity of this compound for Li⁺ ions in a specific solvent.

Materials:

-

High-purity this compound

-

Lithium salt (e.g., Lithium thiocyanate) dried in vacuo

-

High-purity solvent (e.g., Methanol, dried)

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation: Prepare a solution of this compound of a known concentration in the reaction cell of the calorimeter. Prepare a solution of the lithium salt at a significantly higher concentration in the titration syringe, using the exact same solvent.

-

Instrument Setup: Allow the calorimeter to equilibrate at a constant temperature (e.g., 25.0 °C).

-

Titration: Inject small, precise aliquots of the lithium salt solution into the this compound solution. The heat change associated with the complex formation after each injection is measured by the instrument.

-

Data Acquisition: Continue the titration until the binding sites on the crown ether are saturated and subsequent injections produce only the heat of dilution, which is measured in a separate control experiment.

-

Data Analysis: The raw data (heat change per injection) is integrated to generate a binding isotherm. This isotherm is then fitted to a 1:1 binding model. The fitting procedure yields the stability constant (Kₛ) and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations:

-

ΔG = -RT ln(Kₛ)

-

ΔG = ΔH - TΔS

-

This method provides a complete thermodynamic profile of the host-guest interaction.[14]

Conclusion and Future Outlook

From its serendipitous discovery as a minor by-product to its establishment as a fundamental tool in host-guest chemistry, the story of crown ethers is a testament to the importance of curiosity-driven research. This compound, with its specific affinity for lithium, played a crucial role in elucidating the principles of molecular recognition. The historical development of this field, pioneered by Charles Pedersen, has paved the way for the rational design of highly selective molecular hosts. Today, the principles demonstrated by this compound and its analogues continue to inform advancements in areas ranging from ion-selective membranes for resource recovery to sophisticated sensors and novel drug delivery systems. The ongoing exploration of these fascinating molecules promises further innovations built upon the foundational discoveries of the last half-century.

References

- 1. Crown ether - Wikipedia [en.wikipedia.org]

- 2. The discovery of crown ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 4. Charles J. Pedersen's legacy to chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. [PDF] The discovery of crown ethers | Semantic Scholar [semanticscholar.org]

- 6. nobelprize.org [nobelprize.org]

- 7. books.rsc.org [books.rsc.org]

- 8. 18.6 Crown Ethers - Organic Chemistry | OpenStax [openstax.org]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. 1,4,7,10-Tetraoxacyclododecane | C8H16O4 | CID 9269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemistnotes.com [chemistnotes.com]

- 12. chemimpex.com [chemimpex.com]

- 13. pnas.org [pnas.org]

- 14. supram.nankai.edu.cn [supram.nankai.edu.cn]

A Deep Dive into the Host-Guest Chemistry of 12-Crown-4: A Theoretical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The macrocyclic polyether 12-crown-4 (1,4,7,10-tetraoxacyclododecane) has garnered significant attention in the realm of supramolecular chemistry due to its remarkable ability to selectively form stable complexes with various guest cations. This technical guide provides a comprehensive overview of the theoretical studies that have elucidated the fundamental principles governing the host-guest chemistry of this compound. By delving into computational methodologies, structural analyses, and thermodynamic considerations, we aim to equip researchers, scientists, and drug development professionals with a robust understanding of this versatile host molecule.

Theoretical Foundations of this compound Host-Guest Interactions

The binding behavior of this compound is primarily dictated by the electrostatic interactions between the electron-rich oxygen atoms of the crown ether cavity and the positively charged guest cation. The size of the cavity, the conformational flexibility of the macrocycle, and the nature of the guest ion are all critical factors that determine the stability and selectivity of the resulting complex.

Theoretical studies, predominantly employing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have been instrumental in unraveling the intricacies of these interactions. These computational approaches allow for the detailed examination of complex geometries, the quantification of binding energies, and the exploration of the dynamic processes involved in complexation.

Computational Methodologies

A variety of computational methods are employed to model the host-guest chemistry of this compound. The choice of method depends on the specific properties being investigated and the desired level of accuracy.

Density Functional Theory (DFT)

DFT has emerged as a powerful tool for studying the electronic structure and energetics of this compound complexes.[1][2][3] Functionals such as B3LYP are commonly used in conjunction with basis sets like 6-31G(d) or LANL2DZ to optimize the geometries of the host, guest, and the resulting complex.[2] These calculations provide valuable insights into:

-

Binding Energies: The strength of the interaction between this compound and a guest cation can be quantified by calculating the binding energy (ΔE_bind), typically using the following equation: ΔE_bind = E_complex - (E_host + E_guest) where E_complex, E_host, and E_guest are the total electronic energies of the complex, the isolated this compound molecule, and the guest ion, respectively.[2]

-

Structural Parameters: DFT optimizations yield detailed information about bond lengths, bond angles, and dihedral angles within the complex, revealing how the conformation of this compound adapts to accommodate the guest.

-

Charge Distribution: Analysis of the charge distribution, often through methods like Natural Bond Orbital (NBO) analysis, helps to understand the nature and extent of charge transfer upon complexation.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of the host-guest interactions, allowing for the exploration of conformational changes and the influence of the solvent environment.[4][5][6] These simulations track the trajectories of atoms over time, governed by a force field that describes the potential energy of the system. MD simulations are particularly useful for:

-

Conformational Sampling: this compound is a flexible molecule with multiple low-energy conformations.[7][8] MD simulations can explore the conformational landscape of the free and complexed crown ether.

-

Solvent Effects: The presence of a solvent can significantly impact the stability and selectivity of complexation. MD simulations explicitly include solvent molecules, providing a more realistic representation of the system.

-

Free Energy Calculations: Techniques such as umbrella sampling or thermodynamic integration can be used in conjunction with MD simulations to calculate the free energy of binding, which is a more rigorous measure of complex stability in solution than gas-phase binding energies.

Key Theoretical Findings

Theoretical studies have provided a wealth of quantitative data on the host-guest chemistry of this compound. The following tables summarize some of the key findings from the literature.

Table 1: Calculated Binding Energies of this compound with Various Cations

| Guest Cation | Computational Method | Basis Set | Binding Energy (kcal/mol) | Reference |

| Li⁺ | DFT (B3LYP) | 6-311G(d,p) | -40.3 | [2] |

| Na⁺ | DFT (B3LYP) | 6-311G(d,p) | -29.8 | [2] |

| K⁺ | DFT (B3LYP) | 6-311G(d,p) | -21.5 | [2] |

| Be²⁺ | DFT (B3LYP) | 6-31+G** | -165.7 | [1] |

Note: Binding energies are typically calculated in the gas phase and may differ in solution.

Table 2: Influence of Substituents on the Binding Energy of Benzo-12-crown-4 with Li⁺

| Substituent | Computational Method | Basis Set | Interaction Energy (kcal/mol) | Reference |

| -H | DFT (B3LYP) | 6-31G(d) | -41.2 | [9] |

| -CH₃ | DFT (B3LYP) | 6-31G(d) | -42.5 | [9] |

| -OH | DFT (B3LYP) | 6-31G(d) | -41.9 | [9] |

| -NO₂ | DFT (B3LYP) | 6-31G(d) | -38.7 | [9] |

Note: The presence of electron-donating groups (e.g., -CH₃) generally increases the binding energy, while electron-withdrawing groups (e.g., -NO₂) decrease it.[2]

Experimental Protocols

While this guide focuses on theoretical studies, a brief overview of the key experimental techniques used to validate and complement computational findings is essential.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding, including the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n).

Detailed Methodology:

-

Sample Preparation: The host (this compound) and guest (cation salt) are dissolved in the same buffer to minimize heats of dilution. Concentrations are chosen based on the expected binding affinity, with the macromolecule in the cell typically at a concentration 10-30 times the dissociation constant (K_d). The titrant concentration should be 10-20 times higher than the cell concentration.

-

Titration: A solution of the guest is titrated into a solution of the host in the calorimeter cell at a constant temperature.

-

Data Acquisition: The heat released or absorbed upon each injection is measured.

-

Data Analysis: The resulting titration curve is fitted to a binding model to extract the thermodynamic parameters.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying the structure and dynamics of host-guest complexes in solution.

Detailed Methodology:

-

Sample Preparation: Solutions of the host, guest, and their mixture are prepared in a suitable deuterated solvent.

-

¹H and ¹³C NMR: Changes in the chemical shifts of the host's protons and carbons upon addition of the guest provide information about the binding site and conformational changes.

-

Titration Experiments: By monitoring the chemical shift changes as a function of guest concentration, the binding constant can be determined.

-

NOESY/ROESY: Two-dimensional NMR experiments can provide information about the spatial proximity of host and guest protons, aiding in the determination of the complex's structure.

Conductometric Titration

This technique is used to determine the stoichiometry and stability constants of ionic complexes.

Detailed Methodology:

-

Solution Preparation: A solution of the metal salt is prepared in a solvent of known conductivity.

-

Titration: A solution of this compound is incrementally added to the metal salt solution.

-

Conductivity Measurement: The electrical conductivity of the solution is measured after each addition of the crown ether.

-

Data Analysis: A plot of conductivity versus the molar ratio of ligand to metal is generated. The inflection point of the curve indicates the stoichiometry of the complex, and the stability constant can be calculated from the change in conductivity.

Visualization of Key Concepts

Graphviz diagrams are provided below to illustrate important workflows and relationships in the theoretical study of this compound host-guest chemistry.

Conclusion

Theoretical studies have provided invaluable insights into the host-guest chemistry of this compound, complementing and guiding experimental investigations. The computational methodologies outlined in this guide enable the detailed characterization of binding interactions, the prediction of selectivity, and the elucidation of the underlying thermodynamic driving forces. As computational power continues to grow and theoretical models become more sophisticated, the synergy between theory and experiment will undoubtedly lead to a deeper understanding of these fascinating supramolecular systems and pave the way for the rational design of novel host molecules with tailored properties for applications in drug delivery, sensing, and materials science.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. osti.gov [osti.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. chemijournal.com [chemijournal.com]

12-Crown-4: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Crown-4 (1,4,7,10-tetraoxacyclododecane) is a synthetic cyclic ether with a high affinity for lithium cations. This property makes it a valuable reagent in various chemical applications, including as a phase-transfer catalyst, an electrolyte in lithium-ion batteries, and a component in the synthesis of specialized polymers and ion-selective membranes. However, its utility is accompanied by significant health hazards that necessitate strict adherence to safety protocols. This guide provides an in-depth overview of the safety and handling precautions for this compound, tailored for professionals in research and development.

Hazard Identification and Classification

This compound is classified as a highly toxic substance, particularly via inhalation. It is crucial to understand its hazard profile to implement appropriate safety measures.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Inhalation | Category 1 | H330: Fatal if inhaled.[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2] |

Signal Word: Danger[1]

Hazard Pictograms:

-

GHS06 (Skull and Crossbones): Indicates acute toxicity (fatal or toxic).[1]

Precautionary Statements:

A comprehensive set of precautionary statements is associated with the handling of this compound. These are designed to minimize exposure and ensure safe use.

| Code | Precautionary Statement |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[1][3] |

| P271 | Use only outdoors or in a well-ventilated area.[1][3] |

| P284 | Wear respiratory protection.[1][3] |

| P304 + P340 + P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[1] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1][3] |

| P405 | Store locked up.[1][3] |

| P501 | Dispose of contents/container to an approved waste disposal plant. |